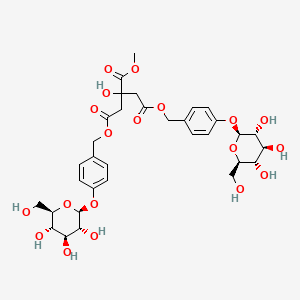
Parishin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parishin K is a cardioprotective agent obtained from the roots of Gastrodia elata Blume, a traditional Chinese medicinal plant. It is a polyphenolic glucoside with a molecular formula of C33H42O19 and a molecular weight of 742.68 . This compound is primarily used in cardiovascular disease research due to its myocardial protection properties .
Preparation Methods
Parishin K can be extracted from the roots of Gastrodia elata Blume. The preparation process involves controlling the pH to ensure the quality of the compound
Chemical Reactions Analysis
Parishin K undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Parishin K has a wide range of scientific research applications:
Mechanism of Action
Parishin K exerts its cardioprotective effects by targeting specific molecular pathways involved in myocardial protection. It interacts with various molecular targets to reduce oxidative stress and inflammation in heart tissues . The exact molecular mechanisms are still under investigation, but it is known to modulate several signaling pathways related to cardiovascular health .
Comparison with Similar Compounds
Parishin K is part of a group of compounds known as parishins, which are polyphenolic glucosides. Similar compounds include:
Parishin A: An ester compound formed by the condensation of three gastrodin moieties with citric acid.
Parishin B: Similar to Parishin A but with one less gastrodin moiety.
Parishin C: Similar to Parishin B but with two less gastrodin moieties.
Parishin E: Another derivative with a unique structure compared to this compound.
This compound is unique due to its specific molecular structure and its potent cardioprotective properties, making it a valuable compound for cardiovascular research .
Properties
Molecular Formula |
C33H42O19 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
2-O-methyl 1-O,3-O-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1 |
InChI Key |
CDVROTYLMGVUMY-DYDXLFEJSA-N |
Isomeric SMILES |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















